molecular formula C18H17NO8 B594371 Resorufin a-d-mannopyranoside CAS No. 125440-92-8

Resorufin a-d-mannopyranoside

Cat. No.: B594371
CAS No.: 125440-92-8
M. Wt: 375.333
InChI Key: QULZFZMEBOATFS-ZBRFXRBCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of resorufin a-d-mannopyranoside typically involves the glycosylation of resorufin with a mannopyranosyl donor. The reaction is carried out under mild conditions to preserve the integrity of the fluorophore. Commonly used reagents include silver triflate as a promoter and dichloromethane as the solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Resorufin a-d-mannopyranoside primarily undergoes hydrolysis in the presence of alpha-mannosidase, resulting in the release of resorufin. This reaction is highly specific and occurs under physiological conditions .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered solution at a pH close to physiological levels (around pH 7.4). The presence of alpha-mannosidase is crucial for the reaction to proceed .

Major Products Formed

The major product formed from the hydrolysis of this compound is resorufin, which exhibits strong fluorescence emission at 585 nm when excited at 571 nm .

Mechanism of Action

Resorufin a-d-mannopyranoside exerts its effects through a specific enzymatic reaction with alpha-mannosidase. The enzyme cleaves the glycosidic bond, releasing resorufin, which can be detected due to its fluorescent properties. This reaction allows for the continuous measurement of enzyme activity in real-time .

Properties

IUPAC Name

7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZFZMEBOATFS-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250774
Record name 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125440-92-8
Record name 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125440-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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